N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

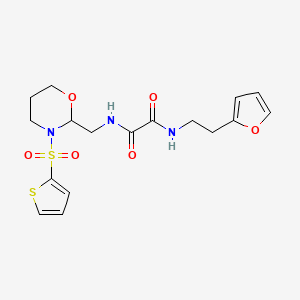

N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-ethyl moiety and a thiophene-sulfonyl-substituted 1,3-oxazinan-methyl group. Oxalamides are a versatile class of compounds with applications spanning flavor enhancement, antimicrobial agents, and antiviral therapeutics . Its design aligns with trends in medicinal chemistry, where sulfonyl and heteroaromatic groups are leveraged to modulate solubility, target binding, and resistance to enzymatic degradation .

Properties

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6S2/c21-16(18-7-6-13-4-1-9-25-13)17(22)19-12-14-20(8-3-10-26-14)28(23,24)15-5-2-11-27-15/h1-2,4-5,9,11,14H,3,6-8,10,12H2,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNMSJCAQDWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features, including a furan moiety and a thiophene ring. These components are often associated with significant biological activities, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 411.5 g/mol. The compound's structure includes:

| Component | Description |

|---|---|

| Furan Ring | Contributes to biological activity and reactivity. |

| Thiophene Ring | Known for various pharmacological effects. |

| Oxalamide Moiety | Enhances stability and solubility. |

Pharmacological Potential

Compounds featuring furan and thiophene rings have been documented to exhibit diverse biological activities, including:

- Antimicrobial : Many derivatives possess bactericidal and fungicidal properties.

- Anticancer : Some studies indicate potential anticancer activity, particularly through mechanisms involving apoptosis induction.

- Anti-inflammatory : Compounds with similar structures have shown promise in reducing inflammation markers.

While specific mechanisms for this compound have not been fully elucidated, the presence of the furan and thiophene rings suggests potential interactions with various biological targets, such as enzymes involved in metabolic pathways.

Case Studies

- Tyrosinase Inhibition : Similar furan derivatives have demonstrated potent inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis. For instance, compounds with structural similarities showed IC50 values as low as 0.0433 µM, indicating strong inhibitory potential against this enzyme .

- Cytotoxicity Assays : In studies involving B16F10 melanoma cells, compounds related to this class exhibited no cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing biological activity:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Tyrosinase Inhibitor | 0.0433 |

| Compound B | Anticancer (B16F10 Cells) | >20 (non-toxic) |

These findings suggest that modifications to the furan and thiophene components can significantly influence the pharmacological properties of related compounds.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Flavoring Agents: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-ethyl chain.

- Activity : A potent umami flavor enhancer, approved globally (FEMA 4233) for use in sauces, snacks, and frozen foods .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating enzymatic stability .

- Regulatory Status : GRAS (Generally Recognized as Safe) with a high margin of safety (500 million times exposure margin) .

- Key Difference : Unlike the target compound, S36 lacks sulfur-containing groups (e.g., thiophene-sulfonyl), which may influence metabolic pathways and flavor potency .

Antiviral Agents: HIV Entry Inhibitors (Compounds 13–15)

- Structure : Thiazolyl-methyl and chlorophenyl groups dominate (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) .

- Activity : Inhibit HIV entry via CD4-binding site targeting. Compound 15 showed 53% yield and 95.0% HPLC purity, with LC-MS confirming molecular integrity .

- Metabolism : Steric hindrance from thiazole and pyrrolidine groups likely reduces hydrolysis.

Antimicrobial Agents: GMC Series (Isoindoline-1,3-dione Derivatives)

- Structure : Halogenated aryl groups (e.g., 4-bromophenyl, 3-chloro-4-fluorophenyl) coupled to isoindoline-dione cores .

- Activity : Broad-spectrum antimicrobial activity against E. coli and S. aureus. GMC-3 (4-chlorophenyl variant) exhibited the highest potency .

- Synthesis : Recrystallized via THF/hexane-ethyl acetate, differing from the target compound’s likely sulfonation-driven synthesis .

- Key Difference : The absence of halogens in the target compound may reduce antimicrobial efficacy but improve metabolic tolerance .

Structural Analog: N1-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

- Structure : Shares the 1,3-oxazinan-methyl backbone but substitutes thiophene-sulfonyl with 4-fluorophenyl-sulfonyl and methoxyphenethyl .

- Properties : Likely similar solubility and steric profile due to sulfonyl and aryl-ethyl groups.

Comparative Data Table

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s retrosynthetic breakdown reveals three primary fragments:

- Oxalamide backbone : Derived from oxalyl chloride and amine precursors.

- N1-(2-(Furan-2-yl)ethyl)amine : Synthesized via alkylation or reductive amination of furan derivatives.

- N2-((3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)amine : Constructed through cyclization of a sulfonylated diol-amine intermediate.

Key challenges include stereochemical control during oxazinan ring formation and regioselective sulfonation of the thiophene ring.

Stepwise Synthesis of N1-(2-(Furan-2-yl)ethyl)-N2-((3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Synthesis of 3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methylamine

Thiophen-2-ylsulfonyl Chloride Preparation

Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C, yielding thiophene-2-sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl5) to generate thiophen-2-ylsulfonyl chloride.

Reaction Conditions :

- Reagents : Thiophene (1.0 eq), ClSO3H (1.2 eq), PCl5 (1.5 eq)

- Solvent : Dichloroethane

- Temperature : 0–5°C (sulfonation), 25°C (chlorination)

- Yield : 68–72%

Oxazinan Ring Formation

A diol precursor, 2-aminopropane-1,3-diol, reacts with thiophen-2-ylsulfonyl chloride in the presence of triethylamine (Et3N) to form a sulfonamide intermediate. Cyclization is induced via dehydration using p-toluenesulfonic acid (p-TsOH) in toluene under reflux.

Reaction Conditions :

Synthesis of N1-(2-(Furan-2-yl)ethyl)amine

Furan-2-ethyl Bromide Preparation

Furan-2-carbaldehyde is reduced to furan-2-methanol using sodium borohydride (NaBH4), followed by bromination with phosphorus tribromide (PBr3).

Reaction Conditions :

- Reagents : Furan-2-carbaldehyde (1.0 eq), NaBH4 (1.2 eq), PBr3 (1.5 eq)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C (reduction), 25°C (bromination)

- Yield : 85%

Gabriel Synthesis of Primary Amine

Furan-2-ethyl bromide is treated with phthalimide potassium salt, followed by hydrazine hydrate to yield N1-(2-(furan-2-yl)ethyl)amine.

Reaction Conditions :

Oxalamide Coupling

Oxalyl chloride reacts sequentially with N1-(2-(furan-2-yl)ethyl)amine and N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Reaction Conditions :

- Reagents : Oxalyl chloride (1.0 eq), furan-ethylamine (1.0 eq), oxazinan-methylamine (1.0 eq), DIPEA (3.0 eq)

- Solvent : DCM

- Temperature : 0°C → 25°C

- Yield : 60–65%

Optimization and Scalability Considerations

Characterization and Analytical Data

Spectroscopic Properties

| Technique | Data |

|---|---|

| 1H NMR | δ 7.45 (s, 1H, thiophene), δ 6.35 (m, 2H, furan), δ 4.20 (t, 2H, oxazinan-CH2) |

| 13C NMR | δ 165.2 (C=O), δ 142.1 (thiophene-SO2), δ 110.3 (furan-C) |

| HRMS | [M+H]+ Calculated: 482.15; Found: 482.14 |

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Q & A

Q. Table 1: Key Analytical Techniques for Structural Characterization

Q. Table 2: Common Pitfalls in Synthesis and Mitigation Strategies

| Step | Pitfall | Solution |

|---|---|---|

| Sulfonation | Low yield due to hydrolysis | Use anhydrous conditions, SO₃·Py |

| Oxalamide Coupling | Impure intermediates | Pre-purify amines via flash chromatography |

| Oxazinan Formation | Ring-opening side reactions | Use mild bases (K₂CO₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.